Oxaluric acid

Description

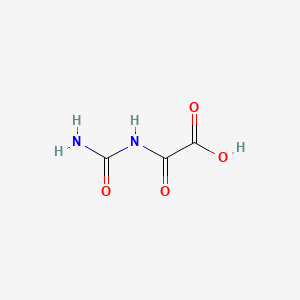

Structure

3D Structure

Propriétés

IUPAC Name |

2-(carbamoylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBHMRBRLOJJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207214 | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-05-7 | |

| Record name | Oxaluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Synthesis of Oxaluric Acid in Humans: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis pathways of oxaluric acid in humans, catering to researchers, scientists, and drug development professionals. This compound, a dicarbonyl derivative of urea, is not a product of a primary metabolic pathway but rather emerges from the oxidative degradation of purine (B94841) nucleotides, specifically from the oxidation of uric acid. This process is intricately linked to conditions of oxidative stress.

Executive Summary

This compound formation in the human body is a secondary metabolic event, primarily driven by the non-enzymatic oxidation of uric acid by various reactive oxygen species (ROS). This guide elucidates the multi-step pathway from purine catabolism to the eventual formation of this compound, details the chemical intermediates, and presents available quantitative data. Furthermore, it outlines experimental protocols for the analysis of key molecules in this pathway, providing a valuable resource for researchers in the field.

Core Synthesis Pathway: From Purines to this compound

The synthesis of this compound is a consequence of the catabolism of purine nucleotides (adenosine and guanosine (B1672433) monophosphates), which are essential components of nucleic acids. In humans, the end product of purine metabolism is uric acid. Unlike most other mammals, humans lack the enzyme uricase, which further breaks down uric acid to the more soluble allantoin. This evolutionary trait results in higher circulating levels of uric acid, making it a significant endogenous antioxidant but also a precursor for various oxidation products under conditions of oxidative stress.

The key steps leading to this compound are:

-

Purine Catabolism to Uric Acid: Purine nucleotides are catabolized through a series of enzymatic reactions involving dephosphorylation, deamination, and phosphorolysis to yield hypoxanthine (B114508) and guanine. The enzyme xanthine (B1682287) oxidase then plays a crucial role in oxidizing hypoxanthine to xanthine and subsequently xanthine to uric acid.

-

Oxidation of Uric Acid: Uric acid is susceptible to oxidation by various reactive oxygen species, such as hydroxyl radicals (•OH) and hypochlorous acid (HOCl). This oxidation is a non-enzymatic process.

-

Formation of Intermediates: The oxidation of uric acid leads to the formation of unstable intermediates. One key intermediate is parabanic acid.

-

Hydrolysis to this compound: Parabanic acid is unstable in aqueous environments and undergoes spontaneous hydrolysis to form this compound.

The overall pathway can be visualized as a cascade initiated by oxidative stress, leading to the degradation of a normal metabolic end-product, uric acid, into this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is not a regulated metabolic pathway in the classical sense but rather a consequence of cellular redox imbalances. The following diagram illustrates the logical relationship from purine catabolism to this compound formation.

Quantitative Data

Quantitative data on this compound levels in human biological fluids is limited. However, studies on the in vitro oxidation of uric acid provide some insights into the yield of this compound.

| Analyte | Matrix | Condition | Concentration/Yield | Citation |

| Parabanic Acid + this compound | In vitro (from Uric Acid) | Singlet oxygen oxidation | ~100% yield based on consumed uric acid | [1] |

Further research is needed to establish reference ranges for this compound in human plasma and urine under normal physiological and various pathological conditions.

Experimental Protocols

The analysis of this compound and its precursors often involves chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies for key experiments.

Quantification of Uric Acid in Plasma/Urine

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation:

-

Collect blood in heparinized tubes and centrifuge to obtain plasma.

-

For urine, collect a 24-hour sample.

-

Deproteinize plasma samples by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) and centrifuging.

-

Dilute the supernatant or urine sample with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH-adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detector at approximately 293 nm.

-

-

Quantification: Compare the peak area of uric acid in the sample to a standard curve prepared with known concentrations of uric acid.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Method: A sensitive and specific method for quantifying organic acids in biological matrices.

-

Sample Preparation:

-

Collect urine or plasma samples.

-

Spike the sample with a stable isotope-labeled internal standard of this compound (if available) for accurate quantification.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

-

Derivatization may be employed to improve chromatographic properties and ionization efficiency.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the parent ion of this compound to its characteristic fragment ions.

-

-

Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.

The following diagram outlines a general experimental workflow for the analysis of this compound.

Conclusion

The synthesis of this compound in humans is a non-enzymatic process stemming from the oxidation of uric acid, the final product of purine catabolism. This pathway is of significant interest to researchers studying oxidative stress and its pathological consequences. The methodologies outlined in this guide provide a framework for the investigation of this compound and its related metabolites, paving the way for a better understanding of its role in human health and disease. Further studies are warranted to establish the clinical significance of this compound levels as a potential biomarker for oxidative stress-related disorders.

References

The Biological Role of Oxaluric Acid in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of oxaluric acid, with a primary focus on its function within the context of purine (B94841) metabolism. While not a direct intermediate in the canonical purine biosynthetic or catabolic pathways in mammals, this compound exhibits a significant, albeit indirect, relationship through its connection to allantoin (B1664786) degradation in lower eukaryotes and the broader interplay between urate and oxalate (B1200264) metabolism in human pathophysiology. This document elucidates the molecular mechanisms, enzymatic pathways, and regulatory networks associated with this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

Introduction: Situating this compound in Metabolic Pathways

This compound, a dicarboxylic acid urea, is structurally related to intermediates in nitrogen and purine metabolism. Its direct role in the central purine metabolic pathway—the synthesis of purine nucleotides and their degradation to uric acid—is not established in mammals. However, its significance emerges in two key areas:

-

A Non-Metabolizable Inducer of the Allantoin Degradation Pathway: In organisms such as Saccharomyces cerevisiae, which can further catabolize uric acid, this compound acts as a potent, non-metabolizable analog of allophanate, the true inducer of the allantoin degradation pathway. This pathway is a continuation of purine breakdown beyond uric acid.

-

An Indirect Player in Human Purine-Related Pathophysiology: In humans, where purine metabolism terminates at uric acid, elevated urate levels (hyperuricemia) are a well-established risk factor for the formation of calcium oxalate kidney stones. While oxalic acid is the primary component of these stones, the underlying metabolic link to purine metabolism underscores the importance of understanding the broader family of related dicarboxylic acids, including this compound.

This guide will first delve into the well-characterized role of this compound in the allantoin pathway of yeast as a model system, followed by an examination of the indirect but clinically significant relationship between purine metabolism and oxalate in humans.

The Role of this compound in the Allantoin Degradation Pathway of Saccharomyces cerevisiae

In Saccharomyces cerevisiae, the breakdown of purines can proceed past uric acid to allantoin, which is then further catabolized to provide a source of nitrogen. This pathway, encoded by the DAL (Degradation of ALlantoin) genes, is tightly regulated.

The Allantoin Degradation Pathway

The enzymatic cascade for allantoin degradation in yeast is as follows:

-

Allantoin is hydrolyzed by allantoinase (DAL1) to allantoate .

-

Allantoate is cleaved by allantoicase (DAL2) to ureidoglycolate and urea .

-

Ureidoglycolate is hydrolyzed by ureidoglycolate hydrolase (DAL3) to glyoxylate and urea .

-

Urea is degraded by urea amidolyase (DUR1,2) into ammonia and carbon dioxide , with allophanate as an intermediate.

Oxaluric Acid: A Technical Guide to its Role as an Intermediate in Glyoxylate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylate (B1226380) is a key metabolic node, linking carbohydrate, fat, and amino acid metabolism. Its dysregulation is implicated in severe human diseases, most notably primary hyperoxalurias, which are characterized by the overproduction of oxalate (B1200264). While the primary pathways of glyoxylate metabolism have been extensively studied, the role of minor or alternative intermediates remains an area of active investigation. This technical guide provides an in-depth exploration of oxaluric acid as a potential intermediate in glyoxylate metabolism, consolidating current knowledge on its formation, degradation, and enzymatic handling. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction

Glyoxylate is a highly reactive two-carbon dicarboxylic acid that occupies a central position in metabolism. It can be converted to glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT), reduced to glycolate (B3277807) by glyoxylate reductase/hydroxypyruvate reductase (GRHPR), or oxidized to oxalate by lactate (B86563) dehydrogenase (LDH) and glycolate oxidase (GO)[1]. The accumulation of glyoxylate, often due to genetic defects in AGT or GRHPR, leads to its increased conversion to oxalate, resulting in hyperoxaluria and the subsequent formation of calcium oxalate kidney stones[2][3].

This compound (oxoethanourea) has been identified as a product of uric acid oxidation and is structurally related to intermediates in the purine (B94841) degradation pathway[4][5]. This pathway is a significant source of endogenous glyoxylate through the breakdown of allantoin (B1664786). While not considered a major player in mainstream glyoxylate metabolism, evidence suggests that this compound may serve as a minor intermediate, and its study could provide novel insights into the pathophysiology of hyperoxalurias and other related metabolic disorders. This guide aims to synthesize the available information on this compound's involvement in glyoxylate metabolism.

Biochemical Pathways Involving this compound

The primary connection between this compound and glyoxylate metabolism appears to be through the catabolism of purines. Uric acid, the end product of purine degradation in humans, can be oxidized by reactive oxygen species to form various products, including allantoin and, in smaller amounts, this compound[4].

In many organisms, but not humans, uric acid is further catabolized by the enzyme uricase (urate oxidase) to allantoin[6]. Allantoin is then sequentially degraded to allantoate, ureidoglycolate, and finally glyoxylate and urea[7]. This compound's structural similarity to allophanic acid, an intermediate in the allantoin degradation pathway in some organisms, has led to the finding that it can act as a non-metabolizable inducer of the enzymes in this pathway in Saccharomyces cerevisiae[5]. This suggests a potential interaction with the enzymes of purine breakdown.

The direct enzymatic formation of this compound from a primary metabolite in the glyoxylate pathway or its direct conversion to a major product like glyoxylate or oxalate in mammals has not been definitively established. However, the possibility of its formation through non-enzymatic or side reactions of known enzymes warrants further investigation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the established purine degradation pathway leading to glyoxylate and the potential, though not fully established, position of this compound.

References

- 1. Determination of oxalic acid clearance and plasma concentration by radioisotope infusion. Results in a family with hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Kidney stone disease - Wikipedia [en.wikipedia.org]

- 4. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a non-metabolizable inducer of the allantoin degradative enzymes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uric acid - Wikipedia [en.wikipedia.org]

- 7. Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Oxaluric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaluric acid, a dicarboxylic acid derivative, holds a significant place in the historical development of organic chemistry and continues to be relevant in the study of purine (B94841) metabolism and its associated disorders. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological relevance of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of nineteenth-century chemists Justus von Liebig and Friedrich Wöhler on the degradation of uric acid. Their investigations into the complex products formed from the oxidation of uric acid laid the groundwork for understanding purine metabolism.

In the 1830s, Liebig and Wöhler embarked on a series of experiments to elucidate the chemical nature of uric acid and its derivatives. Through the oxidation of uric acid with lead dioxide, they isolated a new substance which they named "Oxalur-säure" or this compound. This discovery was a crucial step in unraveling the intricate pathways of purine catabolism.

Subsequent research by chemists such as Adolf von Baeyer further characterized the structure and properties of this compound, solidifying its position as an important intermediate in the breakdown of purine compounds.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key quantitative properties is presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₄ | [1][2] |

| Molecular Weight | 132.08 g/mol | [1][2] |

| Density | 1.663 g/cm³ | [1][2] |

| Predicted pKa | 1.22 ± 0.20 | [2][3] |

| Refractive Index | 1.534 | [1][2] |

Experimental Protocols

Historical Synthesis of this compound from Uric Acid

The classical synthesis of this compound involves the oxidation of uric acid. While specific historical protocols are not detailed in modern literature, the general principle involves the controlled oxidation of a uric acid solution.

Principle: Uric acid, upon oxidation with a suitable agent (historically, agents like lead dioxide or nitric acid were used), undergoes ring-opening and degradation to yield various products, including allantoin (B1664786) and this compound. The reaction conditions, such as temperature and the concentration of the oxidizing agent, are critical for maximizing the yield of this compound.

Generalized Historical Procedure:

-

A suspension of uric acid is prepared in water.

-

A carefully controlled amount of an oxidizing agent (e.g., a solution of potassium permanganate (B83412) or dilute nitric acid) is added dropwise to the uric acid suspension with constant stirring.

-

The reaction mixture is gently heated to facilitate the oxidation process.

-

After the reaction is complete (indicated by a change in color or cessation of gas evolution), the solution is cooled.

-

This compound, being less soluble than some of the other byproducts, can be crystallized from the cooled solution.

-

The crystals are then collected by filtration, washed with cold water, and dried.

This is a generalized representation of the historical synthesis. For modern, optimized synthetic procedures, further research into specialized organic synthesis literature is recommended.

Detection and Quantification of this compound in Biological Samples

Modern analytical techniques have largely replaced the classical qualitative methods for the detection of organic acids. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are now the methods of choice for the sensitive and specific quantification of this compound in biological fluids like urine.

3.2.1. HPLC Method for Urinary Oxalic Acid (Adaptable for this compound)

The following protocol for oxalic acid can be adapted for the analysis of this compound, given their structural similarities. Optimization of the chromatographic conditions would be necessary.

Principle: The method involves sample purification followed by separation and detection using HPLC with UV detection.[4][5]

-

Sample Preparation:

-

Acidify a 24-hour urine sample.

-

Pass the acidified urine through a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.[4]

-

Elute the organic acids from the SPE cartridge.

-

Precipitate the acids with calcium chloride.

-

Redissolve the precipitate and extract with an organic solvent (e.g., diethyl ether).

-

Evaporate the solvent to dryness.

-

-

Chromatographic Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detect the eluting this compound using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

3.2.2. GC-MS Method for Urinary Organic Acids (Adaptable for this compound)

GC-MS offers high sensitivity and specificity for the analysis of organic acids after derivatization to make them volatile.

Principle: Organic acids in urine are extracted and chemically modified (derivatized) to increase their volatility for analysis by GC-MS.

Procedure:

-

Sample Preparation and Derivatization:

-

To a urine sample, add an internal standard.

-

Extract the organic acids using an organic solvent.

-

Evaporate the solvent to dryness.

-

Derivatize the dried residue using a suitable agent (e.g., silylation reagent like BSTFA) to form volatile esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the components on a capillary GC column.

-

Detect and identify the derivatized this compound based on its retention time and mass spectrum.

-

-

Quantification:

-

Quantify the amount of this compound by comparing the peak area of its characteristic ions to that of the internal standard.

-

Biological Role and Metabolic Pathway

This compound is a key intermediate in the catabolism of purines in many organisms. In humans, purine nucleotides are ultimately degraded to uric acid. In other organisms, uric acid is further broken down. The formation of this compound is a step in this extended degradation pathway.

Purine Degradation Pathway:

The following diagram illustrates the position of this compound within the purine degradation pathway.

As shown in the diagram, in organisms possessing the necessary enzymes, uric acid is converted to allantoin, which is then hydrolyzed to allantoic acid. Allantoic acid can be further metabolized to urea and glyoxylate or, in some pathways, can lead to the formation of this compound. The precise enzymatic steps in the alternative pathway to this compound are a subject of ongoing research.

Clinical Significance

The study of this compound and its metabolic precursors and products is relevant to several clinical conditions, particularly those related to purine metabolism disorders. Elevated levels of uric acid are associated with gout, and understanding the complete degradation pathway, including the formation of this compound, can provide insights into the overall flux through this metabolic route. While not a primary diagnostic marker itself, the analysis of this compound in conjunction with other purine metabolites may offer a more comprehensive picture of metabolic dysregulation.

Conclusion

This compound, since its discovery in the 19th century through the foundational work of Liebig and Wöhler, has been a subject of interest in the field of organic and biological chemistry. While much is known about its role as an intermediate in purine degradation, further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore any potential, as-yet-undiscovered biological functions or signaling roles. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this historically significant molecule.

References

- 1. echemi.com [echemi.com]

- 2. Cas 585-05-7,3-OXALURIC ACID | lookchem [lookchem.com]

- 3. 3-OXALURIC ACID CAS#: 585-05-7 [m.chemicalbook.com]

- 4. [Determination of oxalic acid in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of oxalic acid in urine by high-performance liquid chromatography | Revista Española de Fisiología [revistas.unav.edu]

The Formation of Oxaluric Acid from Uric Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid, the terminal product of purine (B94841) metabolism in humans, is a potent antioxidant. However, its oxidation by various reactive oxygen species (ROS) can lead to the formation of several degradation products, some of which may have biological implications. This technical guide provides an in-depth overview of the formation of oxaluric acid from the oxidation of uric acid. It details the underlying chemical pathways, presents quantitative data on product yields, and offers comprehensive experimental protocols for studying this process. The information herein is intended to support researchers, scientists, and drug development professionals in their investigation of oxidative stress biomarkers and the biological roles of uric acid metabolites.

Introduction

Uric acid is a significant scavenger of various reactive oxygen species, including singlet oxygen, hydroxyl radicals, and peroxynitrite.[1][2] The oxidation of uric acid results in a variety of products, with the specific profile depending on the oxidant involved.[3] Among these products, this compound has been identified as a downstream metabolite formed through the oxidation of uric acid, particularly by singlet oxygen.[4][5] Understanding the pathway of this compound formation is crucial for elucidating the mechanisms of uric acid's antioxidant and potential pro-oxidant activities, and for the development of biomarkers for oxidative stress-related pathologies.

Signaling Pathway: Uric Acid Oxidation to this compound

The primary pathway for the formation of this compound from uric acid involves the intermediate formation of parabanic acid, which is a specific product of uric acid oxidation by singlet oxygen (¹O₂).[4][5] Parabanic acid is subsequently hydrolyzed to form this compound, a reaction that is favored at neutral or alkaline pH.[4][5]

Other reactive oxygen species, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), also contribute to uric acid degradation, but lead to a different profile of primary oxidation products, including allantoin (B1664786) and alloxan.[6][7][8] While traces of parabanic acid can be formed through these pathways, singlet oxygen is the most direct and significant precursor to this compound formation.[4]

Quantitative Data on Uric Acid Oxidation Products

The yield of various uric acid oxidation products is highly dependent on the specific oxidant involved. The following table summarizes the key quantitative findings from the literature.

| Oxidant | Primary Products | Yield | Reference(s) |

| **Singlet Oxygen (¹O₂) ** | Parabanic Acid, this compound | ~100% of consumed uric acid | [4][5] |

| Hydroxyl Radical (•OH) | Allantoin, Parabanic Acid | Predominant products at pH 3.4 | [7][9] |

| Peroxynitrite (ONOO⁻) | Allantoin, Alloxan, Triuret | - | [6][10] |

| Hypochlorous Acid (HOCl) | Allantoin, Oxonic/Oxaluric Acid, Parabanic Acid | - | [3] |

Experimental Protocols

In Vitro Oxidation of Uric Acid by Singlet Oxygen

This protocol describes the generation of singlet oxygen using a photosensitizer to induce the oxidation of uric acid.

Materials:

-

Uric acid solution (e.g., 100 µM in phosphate (B84403) buffer)

-

Rose Bengal (photosensitizer)

-

UVA light source (>300 nm)

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing uric acid and Rose Bengal in phosphate buffer. A typical concentration would be 100 µM uric acid and 10 µM Rose Bengal.

-

Irradiate the solution with a UVA light source for a defined period (e.g., 30-60 minutes).[11][12]

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold methanol. This also serves to precipitate any proteins if working with biological matrices.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for uric acid, parabanic acid, and this compound using LC-MS/MS.

Analysis of Uric Acid and its Oxidation Products by LC-MS/MS

This protocol provides a general method for the quantification of uric acid, parabanic acid, and this compound in biological samples or in vitro reaction mixtures.

Sample Preparation (from Plasma/Urine):

-

To 100 µL of plasma or urine, add 300 µL of methanol containing a suitable internal standard (e.g., ¹⁵N₂-Uric Acid).[13]

-

Vortex the mixture for 1 minute to precipitate proteins.[13]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[13]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[13]

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[13]

LC-MS/MS Conditions (Example):

-

Column: A C18 or a suitable polar-embedded column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these acidic compounds.[14]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

References

- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards the physiological function of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of products from oxidation of uric acid induced by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. REACTIONS OF PEROXYNITRITE WITH URIC ACID: FORMATION OF REACTIVE INTERMEDIATES, ALKYLATED PRODUCTS AND TRIURET, AND IN VIVO PRODUCTION OF TRIURET UNDER CONDITIONS OF OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uric acid photo-oxidation assay: in vitro comparison of sunscreening agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uric Acid as a Photosensitizer in the Reaction of Deoxyribonucleosides with UV Light of Wavelength Longer than 300 nm: Identification of Products from 2'-Deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of Oxaluric Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaluric acid, an end-product of purine (B94841) metabolism, is emerging as a significant biomarker for oxidative stress. Its endogenous production is intrinsically linked to the non-enzymatic oxidation of uric acid by various reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core pathways of this compound formation, detailed experimental protocols for its quantification, and a summary of available quantitative data. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the role of this compound in health and disease.

Introduction

Uric acid, the final product of purine degradation in humans, is a potent antioxidant.[1] However, under conditions of oxidative stress, uric acid can be oxidized by reactive oxygen species (ROS) into various products, including allantoin (B1664786), parabanic acid, and this compound.[2][3] this compound is of particular interest as its formation is indicative of specific oxidative pathways. This guide will focus on the primary route of endogenous this compound production: the oxidative degradation of uric acid.

Metabolic Pathways of Endogenous this compound Production

The principal pathway for the endogenous formation of this compound is the non-enzymatic oxidation of uric acid. This process is not catalyzed by a specific enzyme but is rather a consequence of chemical reactions with ROS.

Oxidation of Uric Acid by Singlet Oxygen

The most well-characterized pathway for this compound production involves the reaction of uric acid with singlet oxygen (¹O₂).[3][4] This reaction proceeds through an intermediate, parabanic acid, which subsequently hydrolyzes to form this compound.[3][4] The stability of parabanic acid is pH-dependent; it is stable at acidic pH (below 5.0) but readily hydrolyzes to this compound at neutral or alkaline pH.[3][4]

The overall reaction can be summarized as follows:

-

Step 1: Oxidation of Uric Acid: Uric acid reacts with singlet oxygen to form parabanic acid.

-

Step 2: Hydrolysis of Parabanic Acid: Parabanic acid undergoes hydrolysis to yield this compound.

This pathway is considered a specific indicator of singlet oxygen-mediated oxidative damage.[3]

Figure 1: Pathway of this compound formation from uric acid via singlet oxygen oxidation.

Oxidation of Uric Acid by Other Reactive Oxygen Species

While singlet oxygen is a primary oxidant leading to this compound, other ROS can also contribute to its formation, often alongside other oxidation products. Hydroxyl radicals (•OH) and hypochlorous acid (HOCl) have been shown to oxidize uric acid, producing a mixture of products that can include oxonic/oxaluric acid.[2] The reaction with hydroxyl radicals, for instance, generates allantoin and parabanic acid as major products.[2]

Figure 2: General pathway of uric acid oxidation by various reactive oxygen species.

Quantitative Data on this compound

Quantitative data for this compound in biological fluids is not as extensively documented as for other organic acids like oxalic acid. However, available research indicates its presence and potential as a biomarker. The following tables summarize the currently available information. It is important to note that these values can vary depending on the analytical method used and the population studied.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Oxalic Acid | Plasma | Normo-oxaluric | 0.1 - 0.9 µmol/L | [4] |

| Oxalic Acid | Plasma | Hyperoxaluric | 3.2 - 16.3 µmol/L | [4] |

| Oxalic Acid | Plasma | Normal | 2.8 ± 1.1 µmol/L | [5] |

| Oxalic Acid | Urine | Normal (Adults) | <460 µmol/24h | [6] |

Table 1: Reference Concentrations of Oxalic Acid in Human Plasma and Urine. While specific reference ranges for this compound are not widely established, data for the related compound oxalic acid are provided for context.

Experimental Protocols

This section provides detailed methodologies for the in vitro generation and quantification of this compound.

In Vitro Generation of this compound via Photosensitized Oxidation of Uric Acid

This protocol describes the generation of this compound from uric acid using a photosensitizer (Rose Bengal) and light to produce singlet oxygen.[7][8]

Materials:

-

Uric Acid (Sigma-Aldrich)

-

Rose Bengal (Sigma-Aldrich)

-

Phosphate (B84403) buffer (40 mM, pH adjusted to 7.4 and 10.7)

-

UVA light source (e.g., 1.12 mW/cm²)

-

HPLC system with UV detector

-

Develosil C30-UG column (or equivalent)

Procedure:

-

Prepare a 200 µM solution of uric acid in 40 mM phosphate buffer.

-

Add Rose Bengal to a final concentration of 0.1 µM.

-

Irradiate the solution with a UVA light source.

-

Monitor the degradation of uric acid and the formation of products by injecting aliquots into an HPLC system at regular intervals.

-

Separate the compounds using a Develosil C30-UG column with an isocratic mobile phase of aqueous formic acid (pH 3.0) at a flow rate of 1.0 mL/min.[7]

-

Detect the compounds by monitoring the absorbance at 210 nm.[7]

-

At pH 10.7, parabanic acid will hydrolyze to this compound.[9]

Figure 3: Experimental workflow for the in vitro generation and analysis of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

4.2.1. Sample Preparation

Plasma/Serum:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., ¹³C₂-labeled oxalic acid, as a proxy if a labeled this compound standard is unavailable).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Urine:

-

For a 24-hour urine collection, ensure the collection vessel contains an acid preservative (e.g., HCl) to maintain a pH below 3.0.[10]

-

Centrifuge an aliquot of the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

-

Dilute the supernatant with ultrapure water (e.g., 1:10 dilution).

-

Add an internal standard.

-

The diluted sample can be directly injected into the LC-MS/MS system.

Figure 4: Sample preparation workflow for LC-MS/MS analysis of this compound.

4.2.2. LC-MS/MS Conditions (General Example)

-

LC System: A high-performance liquid chromatography system.

-

Column: A mixed-mode or ion-exchange column suitable for organic acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from other components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of standards.

Conclusion

The endogenous production of this compound serves as a valuable indicator of uric acid oxidation, particularly by singlet oxygen. Its measurement in biological fluids can provide insights into the role of oxidative stress in various pathological conditions. The methodologies outlined in this guide offer a starting point for researchers to explore the significance of this compound in their respective fields. Further research is warranted to establish definitive reference ranges for this compound in different populations and to fully elucidate its clinical utility as a biomarker.

References

- 1. opentrons.com [opentrons.com]

- 2. droracle.ai [droracle.ai]

- 3. sickkids.ca [sickkids.ca]

- 4. Oxalic acid concentration in serum measured by isotopic clearance technique. Experience in hyper- and normo-oxaluric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The determination of oxalic acid in plasma and urine by means of capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labmed.org.uk [labmed.org.uk]

- 7. Increase of oxidation rate of uric acid by singlet oxygen at higher pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

The Role of Oxaluric Acid in Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inborn errors of metabolism, the accurate identification and quantification of metabolic intermediates are paramount for diagnosis, monitoring, and the development of therapeutic interventions. While extensive research has focused on the role of oxalic acid in disorders such as Primary Hyperoxaluria, the significance of its related compound, oxaluric acid (also known as oxalurate (B1259098) or carbamoyloxamic acid), remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of this compound's potential involvement in metabolic diseases, acknowledging the existing knowledge gaps and drawing parallels with the well-established pathophysiology of oxalic acid.

A Note on this compound: Current scientific literature provides limited information on the specific role and metabolic pathways of this compound (C₃H₄N₂O₄, CAS 585-05-7) in human inborn errors of metabolism. While the Human Metabolome Database identifies it as a potential E. coli metabolite and a biomarker for cocoa consumption, its endogenous metabolism and clinical significance in genetic disorders are not well-defined.[1] The majority of research relevant to this area has concentrated on oxalic acid, its precursor. Therefore, this guide will primarily focus on the established role of oxalic acid in inborn errors of metabolism, with the understanding that this provides the foundational context for any future investigation into this compound.

Oxalic Acid and Primary Hyperoxaluria: The Core Inborn Error of Oxalate (B1200264) Metabolism

Primary hyperoxaluria (PH) represents a group of rare, autosomal recessive inborn errors of metabolism characterized by the overproduction of oxalic acid.[2][3] This overproduction leads to hyperoxaluria, the excessive excretion of oxalate in the urine, resulting in the formation of recurrent calcium oxalate kidney stones and nephrocalcinosis.[2][4] If left untreated, PH can progress to end-stage renal disease (ESRD) and systemic oxalosis, where calcium oxalate crystals deposit in various tissues throughout the body.[3]

Quantitative Data in Primary Hyperoxaluria

The diagnosis and management of primary hyperoxaluria rely heavily on the quantification of oxalate in biological fluids. The following tables summarize key quantitative data for oxalic acid in healthy individuals and patients with PH.

| Analyte | Matrix | Healthy Individuals | Primary Hyperoxaluria (PH) Patients |

| Oxalic Acid | Urine | < 460 µmol/24h or < 38 mmol/mol creatinine (B1669602) (adults)[5] | > 700 µmol/1.73m²/24h is highly suggestive[5][6] |

| < 460 µmol/1.73m²/24h (children)[5] | Urinary oxalate excretion may exceed 1000 µmol/day/1.73m² in some cases[6] | ||

| Oxalic Acid | Plasma | < 3 µmol/L[5] | > 50 µmol/L is suggestive in renal failure[5] |

| 3-11 µmol/L (Normal Range by LC-MS/MS)[7][8] | Plasma levels can be > 100 µmol/L[9] |

Table 1: Reference and Pathological Ranges of Oxalic Acid

| Parameter | Value | Reference |

| Urinary Oxalate Excretion | > 1.0 mmol/1.73 m²/24h is characteristic of PH | [2] |

| Plasma Oxalate in ESRD | Typically > 80 µmol/L in PH patients | [2] |

| 30-80 µmol/L in non-PH hyperoxaluric patients | [2] | |

| Normal Plasma Oxalate | 1-5 µmol/L | [2] |

Table 2: Diagnostic Thresholds for Oxalic Acid in Primary Hyperoxaluria

Metabolic Pathways of Oxalic Acid Synthesis

The endogenous production of oxalic acid primarily occurs in the liver through the metabolism of glyoxylate (B1226380) and ascorbic acid.[10] In primary hyperoxaluria, enzymatic defects in the glyoxylate metabolism pathway lead to its accumulation and subsequent conversion to oxalate.

References

- 1. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperoxaluria and oxalosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 4. Kidney stone disease - Wikipedia [en.wikipedia.org]

- 5. labmed.org.uk [labmed.org.uk]

- 6. Oxalate - Urine [testguide.adhb.govt.nz]

- 7. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Oxaluric Acid Degradation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaluric acid, an N-carbamoyl-alpha-amino acid, is a metabolite of interest in various biological systems. While the metabolic fate of its close relative, oxalic acid, is well-documented, the degradation pathway of this compound itself has remained less characterized. This technical guide synthesizes available biochemical knowledge to propose a comprehensive degradation pathway for this compound, detailing the key enzymes, intermediates, and relevant experimental methodologies. This information is critical for researchers in metabolic disorders, microbiology, and drug development, where understanding the complete breakdown of such metabolites is paramount.

Proposed this compound Degradation Pathway

Based on the chemical nature of this compound and analogous metabolic routes for structurally similar compounds, a two-step degradation pathway is proposed. The initial step involves the enzymatic hydrolysis of this compound into its constituent components: oxalic acid and urea (B33335). These products then enter their respective, well-established degradation pathways.

Step 1: Hydrolysis of this compound

The first and key step in the catabolism of this compound is the cleavage of the N-carbamoyl bond. This is likely catalyzed by an amidohydrolase with specificity for N-carbamoyl-alpha-amino acids.

-

Enzyme: N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.87) or a similar hydrolase. While a specific "oxalurase" has not been identified, enzymes in this family are known to act on a variety of N-carbamoyl-amino acids.

-

Reaction: this compound + H₂O → Oxalic acid + Urea

This hydrolytic cleavage releases the dicarboxylic acid, oxalate (B1200264), and the nitrogenous waste product, urea.

Step 2: Degradation of Oxalic Acid and Urea

The products of the initial hydrolysis, oxalic acid and urea, are then degraded by well-characterized enzymatic pathways.

a) Oxalic Acid Degradation:

There are two primary enzymatic routes for oxalic acid catabolism, predominantly found in microorganisms and plants:

-

Oxalate Oxidase (EC 1.2.3.4): This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.

-

Reaction: Oxalic acid + O₂ → 2 CO₂ + H₂O₂

-

-

Oxalate Decarboxylase (EC 4.1.1.2): This enzyme catalyzes the decarboxylation of oxalate to formic acid and carbon dioxide.

-

Reaction: Oxalic acid → Formic acid + CO₂

-

b) Urea Degradation:

Urea is hydrolyzed by the enzyme urease into ammonia (B1221849) and carbon dioxide.

-

Enzyme: Urease (EC 3.5.1.5)

-

Reaction: Urea + H₂O → 2 NH₃ + CO₂

Quantitative Data

Direct quantitative data for the enzymatic degradation of this compound is limited in the literature. However, kinetic data for enzymes acting on analogous substrates and the degradation products of this compound are available and summarized below. These values can serve as a baseline for estimating the efficiency of the proposed pathway.

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (units/mg) | Organism Source (Example) |

| N-carbamoyl-D-amino acid amidohydrolase | N-carbamoyl-D-phenylalanine | 19.7 | 13.1 | Comamonas sp. E222c |

| N-carbamoyl-D-amino acid amidohydrolase | N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 | Comamonas sp. E222c |

| Oxalate Oxidase | Oxalic acid | 0.1-0.5 | Variable | Hordeum vulgare (Barley) |

| Oxalate Decarboxylase | Oxalic acid | 1-5 | Variable | Aspergillus niger |

| Urease | Urea | 0.1-3.0 | Variable | Bacillus pasteurii |

Experimental Protocols

To investigate and validate the proposed this compound degradation pathway, a series of experimental protocols are essential.

Enzymatic Assay for this compound Hydrolysis

Objective: To determine the activity of a putative "oxalurase" or an N-carbamoyl-L-amino acid amidohydrolase on this compound.

Principle: The hydrolysis of this compound is monitored by measuring the formation of one of its products, either oxalic acid or urea.

Materials:

-

This compound solution (substrate)

-

Enzyme preparation (e.g., cell-free extract from a microorganism suspected to degrade this compound, or a purified N-carbamoyl-L-amino acid amidohydrolase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reagents for oxalic acid or urea quantification (see below)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the this compound substrate at a known concentration.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a strong acid).

-

Quantify the amount of oxalic acid or urea produced in each aliquot.

-

Calculate the rate of reaction from the linear portion of the product formation curve.

Quantification Methods:

-

Oxalic Acid:

-

Enzymatic Assay: Use a commercial oxalate assay kit, which typically employs oxalate oxidase and a colorimetric or fluorometric detection system for the resulting hydrogen peroxide.

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify oxalic acid using an appropriate HPLC column (e.g., ion-exchange or reversed-phase with an ion-pairing agent) and a suitable detector (e.g., UV-Vis or conductivity).

-

-

Urea:

-

Colorimetric Assay: Use a diacetyl monoxime-based assay to quantify urea.

-

Enzymatic Assay: Use a urease-based assay that measures the ammonia produced from the hydrolysis of urea.

-

Assay for Oxalate Degrading Enzymes

a) Oxalate Oxidase Activity Assay

Principle: The activity of oxalate oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production.

Materials:

-

Oxalic acid solution

-

Enzyme preparation

-

Reaction buffer (e.g., 50 mM succinate (B1194679) buffer, pH 3.8)

-

H₂O₂ detection reagent (e.g., a chromogenic substrate for peroxidase, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB), in the presence of peroxidase).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, oxalic acid, and the H₂O₂ detection reagents.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the change in absorbance at the appropriate wavelength for the chromogenic product over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

b) Oxalate Decarboxylase Activity Assay

Principle: The activity of oxalate decarboxylase is determined by measuring the rate of CO₂ evolution or formate (B1220265) production.

Materials:

-

Oxalic acid solution

-

Enzyme preparation

-

Reaction buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

For CO₂ detection: A CO₂ electrode or a coupled enzymatic assay.

-

For formate detection: Formate dehydrogenase and NAD⁺, monitoring the increase in absorbance at 340 nm due to NADH formation.

Procedure (Formate Detection):

-

Prepare a reaction mixture containing the reaction buffer and oxalic acid.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the oxalate decarboxylase preparation.

-

At time intervals, stop the reaction and measure the formate concentration in a separate assay containing formate dehydrogenase and NAD⁺.

-

Calculate the oxalate decarboxylase activity based on the rate of formate production.

Urease Activity Assay

Principle: Urease activity is determined by measuring the rate of ammonia production.

Materials:

-

Urea solution

-

Enzyme preparation

-

Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

-

Ammonia detection reagent (e.g., Nessler's reagent or the Berthelot (indophenol) reaction).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and urea.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the urease preparation.

-

At time intervals, stop the reaction and measure the ammonia concentration using a colorimetric method.

-

Calculate the urease activity based on the rate of ammonia formation.

Visualizations

Caption: Proposed metabolic pathway for the degradation of this compound.

Caption: Experimental workflow for elucidating the this compound degradation pathway.

Conclusion

This technical guide provides a scientifically grounded, albeit hypothesized, framework for understanding the degradation of this compound. The proposed pathway, initiating with a hydrolytic cleavage followed by the breakdown of the resulting oxalic acid and urea, is supported by the known activities of related enzymes. The provided experimental protocols offer a roadmap for researchers to validate this pathway and to characterize the specific enzymes involved in their biological systems of interest. Further research in this area will be crucial for a complete understanding of nitrogen and oxalate metabolism and may have implications for human health and industrial biotechnology.

The Nexus of Oxaluric Acid and Primary Hyperoxaluria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent nephrolithiasis, nephrocalcinosis, and progressive renal failure. While the central role of oxalic acid is well-established, the significance of structurally related compounds, such as oxaluric acid, remains less defined. This technical guide provides a comprehensive overview of the current understanding of the link between this compound and primary hyperoxaluria, synthesizing available data on its metabolism, analytical methodologies, and potential clinical relevance. Based on an extensive review of the scientific literature, a direct, significant link between this compound and the primary pathophysiology of hyperoxaluria has not been established. This document summarizes the existing knowledge on oxalic acid metabolism in PH and discusses the current, limited understanding of this compound in this context.

Introduction to Primary Hyperoxaluria

Primary hyperoxaluria encompasses three distinct genetic disorders (PH1, PH2, and PH3), each resulting from a deficiency in a specific enzyme involved in the metabolism of glyoxylate (B1226380), a key precursor to oxalate.[1] This enzymatic defect leads to a massive overproduction of oxalate by the liver.[2] As oxalate cannot be further metabolized by humans, it is primarily excreted by the kidneys.[2] The resulting hyperoxaluria leads to the formation of insoluble calcium oxalate crystals in the urinary tract, causing recurrent kidney stones and deposition of crystals in the kidney parenchyma (nephrocalcinosis).[2] This progressive crystal deposition can lead to chronic kidney disease (CKD) and eventual end-stage renal disease (ESRD).[2]

The Central Role of Oxalic Acid in Primary Hyperoxaluria

The pathophysiology of primary hyperoxaluria is unequivocally linked to the excessive endogenous production of oxalic acid. In healthy individuals, glyoxylate is converted to glycine (B1666218) in the peroxisomes. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents this conversion, leading to an accumulation of glyoxylate, which is then oxidized to oxalate.[1] Similarly, in PH2, a deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to increased availability of glyoxylate for conversion to oxalate.[2]

The clinical manifestations and progression of primary hyperoxaluria are directly correlated with the levels of oxalate in the urine and plasma.

Quantitative Data on Oxalate Levels in Primary Hyperoxaluria

Urinary and plasma oxalate levels are critical biomarkers for the diagnosis and monitoring of primary hyperoxaluria.

| Analyte | Sample Type | Patient Population | Concentration Range | Normal Range | Citation(s) |

| Oxalate | 24-hour Urine | Primary Hyperoxaluria | >1.0 mmol/1.73 m²/day | <0.5 mmol/1.73 m²/day | [2] |

| Oxalate | Plasma | Primary Hyperoxaluria with ESRD | >50 µmol/L | 1-5 µmol/L | [2] |

| Glycolate | Urine | Primary Hyperoxaluria Type 1 | Often elevated | Varies | [2] |

| L-Glycerate | Urine | Primary Hyperoxaluria Type 2 | Elevated | Varies | [2] |

This compound: Metabolism and Potential Relevance

This compound (carbamoyloxamic acid) is a dicarboxylic acid that is structurally related to oxalic acid. While its role in uremia and renal failure has been investigated, its specific link to the primary metabolic defect in hyperoxaluria is not well-documented in the scientific literature.

Metabolic Pathways of this compound

The precise metabolic pathway of this compound in humans is not as well-defined as that of oxalic acid. It is considered a minor metabolite and may be formed from the breakdown of purines or the metabolism of urea (B33335) cycle intermediates. However, a direct and significant enzymatic pathway linking the overproduction of glyoxylate in primary hyperoxaluria to the formation of this compound has not been identified.

Below is a conceptual diagram illustrating the established metabolic derangement in Primary Hyperoxaluria Type 1, highlighting the central role of glyoxylate and oxalate. The potential, yet unproven, connection to this compound is depicted with a dashed line to indicate its speculative nature.

Quantitative Data on this compound in Primary Hyperoxaluria

Experimental Protocols

The measurement of oxalate in biological fluids is well-established, with several validated methods available. In contrast, specific and validated protocols for the routine measurement of this compound in the context of primary hyperoxaluria are not commonly reported.

Measurement of Oxalic Acid

A common method for the quantification of urinary oxalate involves GC-MS.

Protocol:

-

Sample Preparation: A defined volume of urine is acidified.

-

Derivatization: The oxalic acid is converted to a volatile ester, often a methyl or ethyl ester, through a reaction with an appropriate alcohol in the presence of an acid catalyst.

-

Extraction: The derivatized oxalate is extracted into an organic solvent.

-

GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer. The compound is separated based on its boiling point and retention time, and the mass spectrometer provides specific detection and quantification based on the mass-to-charge ratio of the fragmented ions.[3]

LC-MS/MS offers high sensitivity and specificity for the measurement of oxalate in plasma and urine.

Protocol:

-

Sample Preparation: Plasma or urine samples are often subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where oxalate is separated from other components on a chromatographic column.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Oxalate is ionized, and specific parent and daughter ion transitions are monitored for highly selective quantification.[4][5]

Enzymatic methods provide a more accessible approach for oxalate quantification.

Protocol:

-

Sample Preparation: Urine or deproteinized plasma is used.

-

Enzymatic Reaction: The sample is incubated with oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide.

-

Detection: The hydrogen peroxide produced is then measured, typically through a colorimetric reaction catalyzed by peroxidase. The intensity of the color is proportional to the initial oxalate concentration.[6][7]

Measurement of this compound

Specific, validated, and routinely used protocols for the measurement of this compound in the context of primary hyperoxaluria are not well-documented in the literature. While GC-MS and LC-MS/MS methods could theoretically be adapted for this compound, the lack of reported applications suggests it is not a current focus of clinical or research investigation in this disease. The analytical differentiation from the much more abundant oxalic acid would be a key challenge to overcome.

Clinical Significance and Future Directions

Based on the available evidence, this compound does not appear to play a primary role in the pathophysiology of primary hyperoxaluria. The overwhelming focus of research and clinical management is on the overproduction and excretion of oxalic acid.

The potential for this compound to be a minor, secondary metabolite in PH cannot be entirely excluded without further investigation. However, its clinical utility as a biomarker or a therapeutic target in this disease is currently not supported by scientific evidence.

Future research in primary hyperoxaluria will likely continue to focus on:

-

Novel therapeutic strategies to reduce oxalate production, such as RNA interference (RNAi) therapies.

-

Improving the management of nephrolithiasis and CKD.

-

Developing more sensitive and specific biomarkers of disease activity and progression, which are currently centered on oxalate and related metabolites of the core pathogenic pathway.

Conclusion

This technical guide has synthesized the current understanding of the relationship between this compound and primary hyperoxaluria. The core pathology of PH is firmly established as a disorder of glyoxylate metabolism leading to excessive oxalic acid production. While this compound is a structurally related compound, there is a notable absence of scientific literature to support a direct or significant link to the primary metabolic defects in PH. Quantitative data on this compound levels in PH patients are lacking, and it is not utilized as a clinical biomarker for this group of diseases. The focus of research, diagnosis, and therapeutic development in primary hyperoxaluria remains centered on the well-defined and clinically significant role of oxalic acid. Further research would be necessary to elucidate any potential minor or secondary role of this compound in the complex metabolic disturbances of primary hyperoxaluria.

References

- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The determination of urinary oxalate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic degradation of oxalic acid for prevention of scaling | Lund University [lunduniversity.lu.se]

Physiological Concentration of Oxaluric Acid in Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physiological concentration of oxaluric acid in human urine. Direct quantitative data for this compound is scarce in scientific literature; it is most commonly measured as a component of total urinary oxalate (B1200264), following a conversion process. This document synthesizes the available information on total urinary oxalate, which is inclusive of this compound, and details the metabolic relationship between these two compounds. Furthermore, it outlines a standard experimental protocol for the quantification of total oxalate in urine and presents a visualization of the relevant metabolic pathway and analytical workflow.

Introduction: The Role of this compound in Urinary Oxalate

This compound is a metabolic precursor to oxalic acid. In clinical and research settings, the quantification of urinary oxalate is a key diagnostic marker for several metabolic disorders, most notably hyperoxaluria, which is a significant risk factor for the formation of kidney stones (nephrolithiasis). A large proportion of urinary oxalate is derived from the endogenous metabolism of various precursors, including ascorbic acid and amino acids like glycine (B1666218) and hydroxyproline. This compound is an intermediate in these pathways and is excreted in the urine, where it can be hydrolyzed to form oxalic acid.

Due to its conversion to oxalic acid, many analytical methods for urinary oxalate are designed to measure the total oxalate concentration after an acid hydrolysis step. This step ensures that any this compound present in the sample is converted to oxalic acid, and the subsequent measurement reflects the combined concentration of both compounds. Therefore, the physiological concentration of "this compound" is often implicitly included in the reported values for "total urinary oxalate."

Physiological Concentration of Total Oxalate in Urine

The concentration of total oxalate in the urine of healthy individuals can vary based on factors such as diet, age, sex, and body size. The following table summarizes the physiological concentration ranges for total urinary oxalate reported in various studies. It is important to note that these values generally represent the combined total of oxalic acid and its precursor, this compound.

| Parameter | Population | Concentration Range | Units | Reference(s) |

| 24-hour Excretion | Healthy Adults | < 40 | mg/24h | [1] |

| 24-hour Excretion | Healthy Adults | < 45 | mg/day | [2] |

| 24-hour Excretion | Healthy Adults | 0.11-0.46 | mmol/24h | |

| 24-hour Excretion | Healthy Adults (Male) | 0.08 – 0.49 | mmol/24hr | |

| 24-hour Excretion | Healthy Adults (Female) | 0.04 – 0.32 | mmol/24hr | |

| 24-hour Excretion | Healthy Children | 0.14 – 0.42 | mmol/24hr | |

| 24-hour Excretion | Healthy Adults | 0.121-0.325 (1-day), 0.145-0.301 (3-day) | mmol/24h/m² | [3] |

| 24-hour Excretion | Healthy Adults | 7 to 29 | mg/day | [4] |

| 24-hour Excretion | Normal Children | 34.51 +/- 16.35 | mg/day/1.73 m² | [5] |

Metabolic Pathway of this compound

This compound is an intermediate in the metabolic pathway that leads to the formation of oxalic acid. The primary precursors for this pathway in humans are ascorbic acid (Vitamin C) and the amino acid glycine. The following diagram illustrates a simplified view of the endogenous production of oxalic acid, highlighting the position of this compound.

Caption: Simplified metabolic pathway of endogenous oxalic acid production.

Experimental Protocol: Quantification of Total Urinary Oxalate

The following is a representative experimental protocol for the determination of total oxalate in urine, which includes the conversion of this compound to oxalic acid. This method is based on precipitation followed by colorimetric or spectrophotometric detection.

Principle: Urinary this compound is hydrolyzed to oxalic acid by heating in an acidic medium. The total oxalic acid is then precipitated as calcium oxalate. The amount of oxalate is determined by measuring the calcium content of the precipitate or by measuring the remaining calcium in the supernatant using a colorimetric method.

Materials and Reagents:

-

Hydrochloric acid (HCl), concentrated

-

Calcium chloride (CaCl₂) solution

-

Sodium acetate (B1210297) buffer

-

Trichloroacetic acid (TCA)

-

Colorimetric reagent for calcium (e.g., o-cresolphthalein (B1221799) complexone)

-

Standard solutions of oxalic acid

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Sample Collection: A 24-hour urine specimen is collected in a container with a preservative such as hydrochloric acid to maintain a low pH and prevent the precipitation of calcium oxalate. The total volume is recorded.

-

Hydrolysis of this compound: An aliquot of the urine sample is mixed with concentrated HCl and heated (e.g., in a boiling water bath) for a specified time to ensure the complete conversion of this compound to oxalic acid.

-

Precipitation of Calcium Oxalate: After cooling, the pH of the sample is adjusted using a sodium acetate buffer. A solution of calcium chloride is added to precipitate the total oxalate as calcium oxalate. The mixture is incubated to allow for complete precipitation.

-

Separation of Precipitate: The sample is centrifuged to pellet the calcium oxalate precipitate. The supernatant is carefully removed.

-

Quantification:

-

Method A (Direct measurement of precipitate): The calcium oxalate precipitate is washed and then redissolved in acid. The calcium concentration in the redissolved solution is measured using a colorimetric assay.

-

Method B (Indirect measurement from supernatant): The concentration of calcium remaining in the supernatant after precipitation is measured. The amount of oxalate is calculated from the difference between the initial amount of calcium added and the amount remaining in the supernatant.

-

-

Calculation: The concentration of total oxalate in the urine sample is calculated by comparing the results to a standard curve generated using known concentrations of oxalic acid. The final value is typically expressed as mg or mmol of oxalate per 24 hours.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of total urinary oxalate, including the hydrolysis of this compound.

Caption: General experimental workflow for total urinary oxalate determination.

Conclusion

While direct measurement of the physiological concentration of this compound in urine is not commonly reported, its significance as a precursor to oxalic acid is well-established. The standard clinical and research practice involves the quantification of total urinary oxalate, which encompasses both oxalic acid and this compound. Understanding the metabolic relationship between these compounds and employing analytical methods that account for their interconversion is crucial for the accurate assessment of oxalate metabolism and the diagnosis and management of related disorders. The data and protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working in this area.

References

- 1. mlabs.umich.edu [mlabs.umich.edu]

- 2. Calcium Oxalate Crystals in Urine: Symptoms, Causes, Treatment [healthline.com]

- 3. Urinary oxalate excretion, as determined by isotope dilution and indirect colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary oxalate excretion increases with body size and decreases with increasing dietary calcium intake among healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Urinary excretion of calcium, magnesium, uric acid and oxalic acid in normal children] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Oxaluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaluric acid, also known as N-carbamoyl-glycine, is an intermediate in the metabolic pathways of certain organisms. While extensive research has been conducted on the metabolic fate of the structurally related compound oxalic acid, the biotransformation of this compound is less well-documented, particularly in mammalian systems. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound, with a primary focus on its role in microbial metabolic pathways. The information presented herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's biological transformations.

Current knowledge indicates that this compound is a key intermediate in the anaerobic degradation of allantoin (B1664786) in certain bacteria, such as Escherichia coli[1]. Allantoin is a product of purine (B94841) degradation in many organisms[2][3]. In humans and other primates, the purine degradation pathway typically terminates at uric acid, and thus, the metabolic pathways involving allantoin and its downstream products, including this compound, are not considered to be active.

Metabolic Pathways of this compound

The primary known metabolic pathway involving this compound is the anaerobic degradation of allantoin. This pathway is a source of nitrogen for some bacteria under anaerobic conditions[1].